4-Fluoromandelic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoromandelic acid and related compounds has been a topic of ongoing research, aiming at developing efficient, scalable, and environmentally benign synthetic routes. Although the specific synthesis of 4-Fluoromandelic acid is not detailed in the available literature, the synthesis of related fluorinated compounds often involves strategic fluorination reactions, where the choice of fluorinating agents and reaction conditions are critical for achieving high selectivity and yield. Methods for the synthesis of fluorinated aromatic compounds, such as 2-Fluoro-4-bromobiphenyl, involve cross-coupling reactions and diazotization, highlighting the challenges and advancements in incorporating fluorine into complex organic molecules (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of 4-Fluoromandelic acid is characterized by the presence of a fluorine atom attached to the aromatic ring, adjacent to the hydroxyl and carboxyl functional groups of mandelic acid. This structural arrangement significantly influences the compound's electronic properties, reactivity, and interactions with other molecules. The electron-withdrawing nature of the fluorine atom affects the acidity of the hydroxyl group and the overall molecular stability and reactivity.
Chemical Reactions and Properties
Fluorinated compounds, including 4-Fluoromandelic acid, exhibit unique chemical reactivity patterns due to the presence of fluorine, which is highly electronegative. This can lead to altered reaction pathways, increased chemical stability, and changes in the acidity of proximal functional groups. The synthesis and characterization of fluoro-modified polymers and other fluorinated molecules have demonstrated the versatility and distinctive properties of fluorinated compounds in chemical synthesis and applications (Xiang, 2001).
Scientific Research Applications
Crystal Structure Analysis
4-Fluoromandelic acid has been studied for its crystal structure and properties. Research by Valente, Moore, and others explored the diastereomeric phases and crystal structure types of 4-fluoromandelic acid and its isomers, revealing complex interactions and crystallization behaviors (Valente & Moore, 2000). These findings contribute to understanding molecular interactions and crystallization processes in chemistry.
Bioengineering and Biomanufacturing
In the field of bioengineering, 4-Fluoromandelic acid is significant. Fei-Fei et al. (2016) demonstrated the production of 4-Hydroxymandelic acid (4-HMA), which is closely related to 4-Fluoromandelic acid, using engineered Escherichia coli. This biomanufacturing route indicates potential applications of 4-Fluoromandelic acid derivatives in producing valuable chemicals from renewable resources (Li Fei-Fei et al., 2016).
Fluorescent Chemosensors
4-Fluoromandelic acid and its derivatives are instrumental in developing fluorescent chemosensors. Research by Roy (2021) highlights the use of compounds related to 4-Fluoromandelic acid in detecting metal ions, anions, and neutral molecules, showcasing the versatility of these compounds in chemical sensing applications (Roy, 2021).
Chiral Discrimination and Resolution
The compound plays a role in chiral discrimination and resolution, a critical aspect in pharmaceuticals and stereochemistry. Valente et al. (2001) examined the diastereomers of 4'-fluoromandelic acid, providing insights into chiral discrimination processes (Valente, Smith, & Harris, 2001).
Structural Insights for Protein Engineering
In the context of protein engineering, 4-Fluoromandelic acid-related compounds, like 4-fluoroproline, are used to modify proteins' biophysical properties. Holzberger et al. (2012) discussed how 4-fluoroproline can alter protein stability, folding, and conformation, indicating the potential of 4-Fluoromandelic acid derivatives in protein engineering (Holzberger, Obeid, Welte, Diederichs, & Marx, 2012).
Environmental Biodegradation Studies
The environmental biodegradation of fluorinated compounds, including those related to 4-Fluoromandelic acid, is an area of active research. Oltmanns et al. (1989) studied the bacterial degradation of 4-fluorobenzoate, providing insights into the biodegradation pathways of fluorinated aromatic compounds (Oltmanns, Müller, Otto, & Lingens, 1989).
Future Directions
4-Fluoromandelic acid can be used as an intermediate in organic synthesis. It has certain application value in the field of medicine and can be used to synthesize biologically active compounds. In addition, 4-Fluoromandelic acid has certain applications in the preparation of organometallic complexes, chemical analysis, and catalytic reactions .
properties
IUPAC Name |
2-(4-fluorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCMOQXHIDWDDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314910 | |
Record name | 4-Fluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoromandelic acid | |
CAS RN |
395-33-5 | |
Record name | 4-Fluoromandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-alpha-hydroxybenzeneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 395-33-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoromandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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